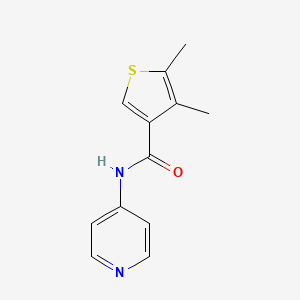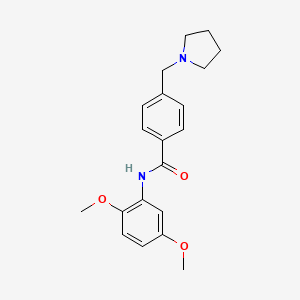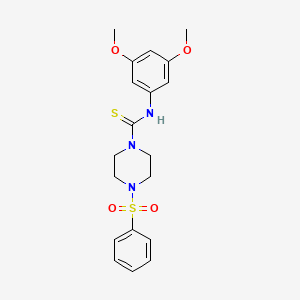![molecular formula C14H15N3OS B4671234 N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea](/img/structure/B4671234.png)
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea
Descripción general
Descripción
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea, also known as Prometryne, is a herbicide that is commonly used in agriculture. It is a white crystalline solid that is slightly soluble in water and has a molecular weight of 241.3 g/mol. Prometryne is used to control the growth of weeds in crops such as cotton, corn, and soybeans.
Mecanismo De Acción
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea works by inhibiting photosynthesis in plants. It does this by binding to the D1 protein in the photosystem II complex, which is responsible for the initial step of photosynthesis. This results in a decrease in the production of ATP and NADPH, which are essential for plant growth. The inhibition of photosynthesis ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on plants. It can cause chlorosis, or yellowing of the leaves, as well as stunting of plant growth. This compound can also affect the activity of enzymes involved in photosynthesis and respiration. In addition, this compound can affect the uptake of nutrients by plants, leading to nutrient deficiencies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea is commonly used in lab experiments to study the effects of herbicides on plants. Its advantages include its high potency and specificity for photosystem II. However, this compound can also be toxic to some plant species, making it difficult to use in experiments with a wide range of plants. In addition, this compound can be difficult to dissolve in water, which can make it challenging to prepare solutions for experiments.
Direcciones Futuras
There are several future directions for research on N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea. One area of interest is the development of new herbicides based on the structure of this compound. Another area of research is the study of the environmental impact of this compound and other herbicides on non-target organisms. Finally, there is a need for more research on the mechanisms of herbicide resistance in weeds, which could lead to the development of new strategies for weed control.
Aplicaciones Científicas De Investigación
N-[3-(methylthio)phenyl]-N'-(2-pyridinylmethyl)urea has been extensively studied for its herbicidal properties. It is used to control the growth of various weeds, including annual grasses and broadleaf weeds. This compound is also used to control weeds in non-crop areas such as roadsides, railways, and industrial sites. In addition to its herbicidal properties, this compound has also been studied for its potential as a fungicide and insecticide.
Propiedades
IUPAC Name |
1-(3-methylsulfanylphenyl)-3-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-19-13-7-4-6-11(9-13)17-14(18)16-10-12-5-2-3-8-15-12/h2-9H,10H2,1H3,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUNMVITWSIHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}hydrazinecarbothioamide](/img/structure/B4671151.png)

![N-{2-[4-(1-methyl-1-phenylethyl)phenoxy]ethyl}-4-nitrobenzamide](/img/structure/B4671181.png)
![3-{[(cyclohexylmethyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4671183.png)


![5-[(3-(ethoxycarbonyl)-4-methyl-5-{[(2-methylphenyl)amino]carbonyl}-2-thienyl)amino]-5-oxopentanoic acid](/img/structure/B4671208.png)
![4-cyclopropyl-6-(difluoromethyl)-2-[4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazol-1-yl]pyrimidine](/img/structure/B4671219.png)

![2-{[(3-chloro-4-fluorophenyl)amino]methylene}cyclohexanone](/img/structure/B4671228.png)

![4-[2-cyano-2-(phenylsulfonyl)vinyl]-2-ethoxyphenyl cyclohexanecarboxylate](/img/structure/B4671254.png)

![9-[(aminocarbonothioyl)hydrazono]-N,N'-bis(2-furylmethyl)-9H-fluorene-2,7-disulfonamide](/img/structure/B4671258.png)
